molecular formula C11H17NO2S B169572 Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate CAS No. 158461-00-8

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate

Cat. No. B169572
M. Wt: 227.33 g/mol
InChI Key: VULBATZCZZZNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is a chemical compound with the CAS Number: 158461-00-8 . It has a molecular weight of 227.33 and its molecular formula is C11H17NO2S . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is 1S/C11H17NO2S/c1-5-14-10(13)7-6-8(11(2,3)4)15-9(7)12/h6H,5,12H2,1-4H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is a powder at room temperature . The compound’s exact boiling point is not specified .

Scientific Research Applications

Structural and Synthetic Studies

  • Structural Insights : The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a compound structurally similar to Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate, was explored, revealing hydrogen-bonded dimers and quartets through N—H⋯N and N—H⋯O interactions, showcasing the compound's potential for forming stable molecular assemblies (Lynch & Mcclenaghan, 2004).

  • Synthesis Approaches : Research on the synthesis of ethyl 3-amino-5-arylthiophene-2-carboxylates from α-chlorocinnamonitriles shows the versatility of thiophene derivatives in reacting with various substrates, producing high yields and highlighting the synthetic accessibility of such compounds (Shastin et al., 2006).

  • Novel Compounds Synthesis : The reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds to yield thieno[3,4-d]pyrimidines illustrate the compound's reactivity and potential for generating new heterocyclic structures, which are significant in drug design and materials science (Ryndina et al., 2002).

Application in Material Science and Biology

  • Fluorescence Property Study : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate's synthesis and investigation into its novel fluorescence property point towards the use of thiophene derivatives in optical materials and sensors, demonstrating the functional versatility of these compounds (Pusheng, 2009).

  • Biological Activity : The synthesis of novel thieno[2,3-d]pyrimidines from Ethyl 2-amino-5-ethylthiophene-3-carboxylate and their preliminary bioassay results indicating inhibitory activities against certain plants and weeds suggest potential agricultural applications of thiophene derivatives as herbicides or growth regulators (Wang et al., 2010).

  • Dyeing Polyester Fibers : The synthesis of disperse dyes from thiophene derivatives for dyeing polyester fibers showcases the application of these compounds in the textile industry, offering insights into the development of new materials with specific coloration properties (Iyun et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-5-14-10(13)7-6-8(11(2,3)4)15-9(7)12/h6H,5,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULBATZCZZZNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate

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